MT₂ Binding Affinity and 148‑Fold Selectivity Ratio vs. Endogenous Melatonin
UCM 454 binds to the human MT₂ receptor with a Kᵢ of 8.70 nM (pKᵢ = 8.06) while its affinity for MT₁ is 1288 nM (pKᵢ = 5.89), yielding a selectivity ratio of 148‑fold [1]. In contrast, the endogenous ligand melatonin displays nearly equal affinity for both subtypes (MT₁ Kᵢ ≈ 0.27 nM; MT₂ Kᵢ ≈ 0.53 nM; selectivity ratio ≈ 1) [2]. This difference means that at concentrations sufficient to fully occupy MT₂ receptors, UCM 454 leaves MT₁ receptors largely unoccupied, enabling subtype‑specific pharmacological dissection.
| Evidence Dimension | MT₂ vs. MT₁ binding affinity and selectivity ratio |
|---|---|
| Target Compound Data | MT₂ Kᵢ = 8.70 nM; MT₁ Kᵢ = 1288 nM; Selectivity ratio = 148 |
| Comparator Or Baseline | Melatonin: MT₂ Kᵢ ≈ 0.53 nM; MT₁ Kᵢ ≈ 0.27 nM; Selectivity ratio ≈ 1 |
| Quantified Difference | UCM 454: 148-fold MT₂-selective; Melatonin: non-selective (~1-fold) |
| Conditions | Radioligand displacement assay using 2‑[¹²⁵I]iodomelatonin on cloned human MT₁ and MT₂ receptors stably expressed in NIH3T3 cells (UCM 454) [1]; MT₁/MT₂ binding inhibition assay by MDS Pharma Services (melatonin) [2] |
Why This Matters
Procurement of UCM 454 enables MT₂‑specific pharmacological manipulation that is impossible with the non‑selective endogenous agonist melatonin.
- [1] Spadoni G et al. J Med Chem. 2001;44(18):2900‑2912. PMID: 11520198; Binding affinity values also confirmed in ChEMBL (CHEMBL33185) and BindingDB (BDBM50240442). View Source
- [2] Molecules. 2022;27(21):7462. Table 5: Melatonin binding affinity data (MT₁ Kᵢ = 0.274 nM, MT₂ Kᵢ ≈ 0.5–0.53 nM). PMC9655341. View Source
